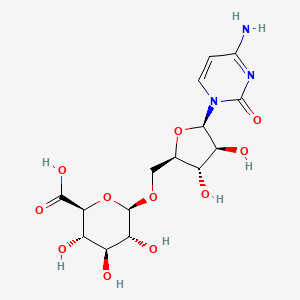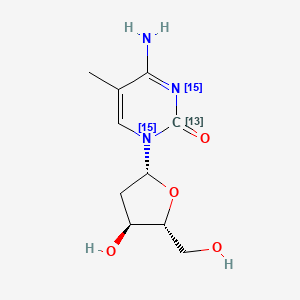
5-Methyl-2'-deoxy Cytidine-13C,15N2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2’-deoxy Cytidine-13C,15N2 is an isotopic analog of 5-Methyl-2’-deoxy Cytidine. This compound is labeled with stable isotopes of carbon-13 and nitrogen-15, making it useful in various scientific research applications. It is a derivative of cytidine, a nucleoside molecule that is a fundamental building block of DNA.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2’-deoxy Cytidine-13C,15N2 typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the cytidine molecule. The process begins with the synthesis of labeled cytosine, which is then coupled with a deoxyribose sugar to form the nucleoside. The reaction conditions often require the use of specific catalysts and solvents to ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods
Industrial production of 5-Methyl-2’-deoxy Cytidine-13C,15N2 involves large-scale synthesis using automated synthesizers and high-purity reagents. The process is optimized to achieve high yields and purity, ensuring the compound meets the stringent requirements for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2’-deoxy Cytidine-13C,15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 5-methylcytosine derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various derivatives of 5-Methyl-2’-deoxy Cytidine-13C,15N2, such as 5-methylcytosine derivatives, dihydro derivatives, and substituted nucleosides.
Applications De Recherche Scientifique
5-Methyl-2’-deoxy Cytidine-13C,15N2 has a wide range of scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate the structure and dynamics of nucleic acids.
Biology: The compound is used in studies of DNA methylation, a crucial epigenetic modification involved in gene regulation and cellular differentiation.
Medicine: It is used in research on cancer and other diseases where DNA methylation patterns are altered.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents that target specific DNA sequences.
Mécanisme D'action
The mechanism of action of 5-Methyl-2’-deoxy Cytidine-13C,15N2 involves its incorporation into DNA, where it can affect the methylation status of cytosine residues. This can influence gene expression and cellular function by altering the binding of transcription factors and other regulatory proteins to DNA. The molecular targets and pathways involved include DNA methyltransferases, which are enzymes that catalyze the transfer of methyl groups to cytosine residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methyl-2’-deoxy Cytidine: The unlabeled analog of 5-Methyl-2’-deoxy Cytidine-13C,15N2.
Thymidine: An isostere of 5-Methyl-2’-deoxy Cytidine, differing by the presence of a methyl group at the 5-position of the pyrimidine ring.
Cytidine: The parent nucleoside molecule, lacking the methyl group at the 5-position.
Uniqueness
5-Methyl-2’-deoxy Cytidine-13C,15N2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various research applications. The incorporation of carbon-13 and nitrogen-15 isotopes provides distinct advantages in NMR and mass spectrometry studies, enabling detailed investigations of nucleic acid structure and function.
Propriétés
Formule moléculaire |
C10H15N3O4 |
|---|---|
Poids moléculaire |
244.22 g/mol |
Nom IUPAC |
4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl(213C,1,3-15N2)pyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)11)8-2-6(15)7(4-14)17-8/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16)/t6-,7+,8+/m0/s1/i10+1,12+1,13+1 |
Clé InChI |
LUCHPKXVUGJYGU-LLXNEWESSA-N |
SMILES isomérique |
CC1=C[15N]([13C](=O)[15N]=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O |
SMILES canonique |
CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


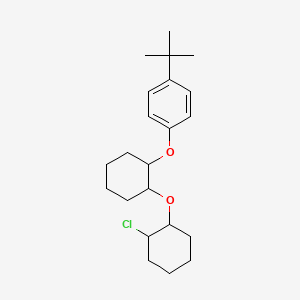
![[4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide](/img/structure/B13839767.png)
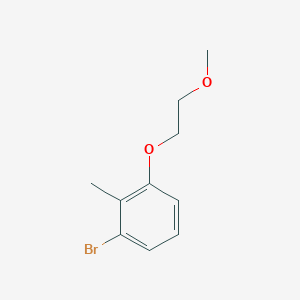
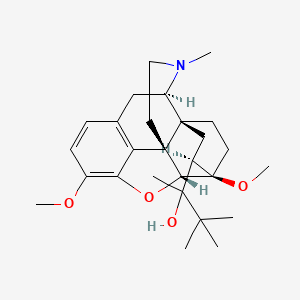
![(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-2-oxoethoxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13839793.png)
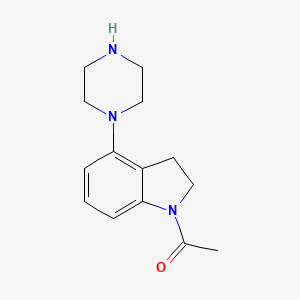
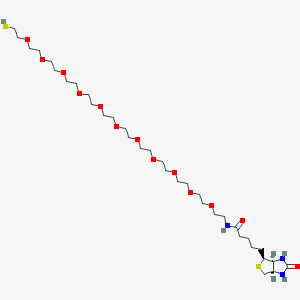
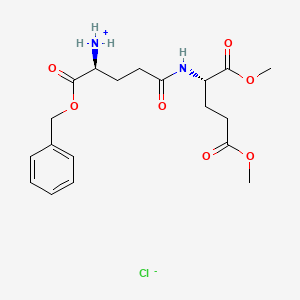
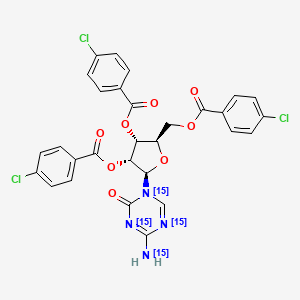
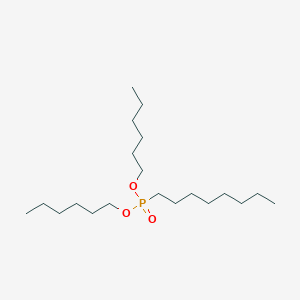
![(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13839839.png)

